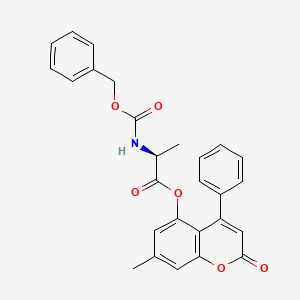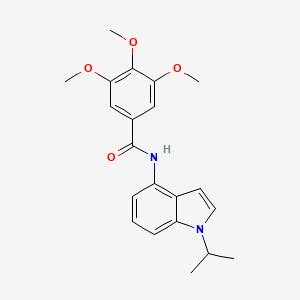
(7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-2-oxo-4-phenylchromen-5-carboxylic acid with (2S)-2-(phenylmethoxycarbonylamino)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
The compound (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and developing new drugs .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound shares a similar chromen core but differs in its substituents, leading to different chemical and biological properties.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with distinct substituents, used in different applications.
Uniqueness
The uniqueness of (7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research and industry .
Properties
Molecular Formula |
C27H23NO6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H23NO6/c1-17-13-22-25(21(15-24(29)33-22)20-11-7-4-8-12-20)23(14-17)34-26(30)18(2)28-27(31)32-16-19-9-5-3-6-10-19/h3-15,18H,16H2,1-2H3,(H,28,31)/t18-/m0/s1 |
InChI Key |
ZHOVUPVOANAJPV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11150356.png)
![methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11150372.png)
![3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150376.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide](/img/structure/B11150384.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11150385.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150391.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11150392.png)
![1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B11150397.png)
![Butyl {[1-(2-butoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL]oxy}acetate](/img/structure/B11150400.png)

![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11150409.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycyl-D-valine](/img/structure/B11150418.png)
![6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11150423.png)
![N-(4-methoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11150433.png)
